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Resorcinol bis(diphenyl phosphate)

Flame Retardancy PC/ABS Blends UL 94

Resorcinol bis(diphenyl phosphate) (RDP) is a halogen-free, oligomeric aryl phosphate ester flame retardant (FR) primarily used in engineering thermoplastics such as polycarbonate (PC), PC/acrylonitrile-butadiene-styrene (PC/ABS) blends, and polyphenylene ether (PPE) alloys. It is characterized by a molecular weight of approximately 574.4 g/mol, a phosphorus content of 10.7-10.8 wt%, and a liquid physical state at ambient temperature.

Molecular Formula C30H24O8P2
Molecular Weight 574.5 g/mol
CAS No. 57583-54-7
Cat. No. B134564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResorcinol bis(diphenyl phosphate)
CAS57583-54-7
SynonymsPhosphoric Acid P,P’-1,3-Phenylene P,P,P’,P’-tetraphenyl Ester;  Phosphoric Acid 1,3-Phenylene Tetraphenyl Ester;  1,3-Phenylene Bis(diphenyl phosphate);  ADK Stab PFR;  CR 733S;  LDP 301;  Mark PFK;  PFR;  Reofos RDP;  Resorcinol Tetraphenyl Diphosphate;  Tet
Molecular FormulaC30H24O8P2
Molecular Weight574.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5
InChIInChI=1S/C30H24O8P2/c31-39(33-25-14-5-1-6-15-25,34-26-16-7-2-8-17-26)37-29-22-13-23-30(24-29)38-40(32,35-27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-24H
InChIKeyOWICEWMBIBPFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Resorcinol Bis(Diphenyl Phosphate) CAS 57583-54-7: A Halogen-Free Oligomeric Aryl Phosphate Flame Retardant for High-Temperature Engineering Thermoplastics


Resorcinol bis(diphenyl phosphate) (RDP) is a halogen-free, oligomeric aryl phosphate ester flame retardant (FR) primarily used in engineering thermoplastics such as polycarbonate (PC), PC/acrylonitrile-butadiene-styrene (PC/ABS) blends, and polyphenylene ether (PPE) alloys. It is characterized by a molecular weight of approximately 574.4 g/mol, a phosphorus content of 10.7-10.8 wt%, and a liquid physical state at ambient temperature [1]. Its molecular design imparts high thermal stability and low volatility, making it suitable for the elevated processing temperatures required by many engineered resins . RDP functions as an alternative to halogenated flame retardants like decabromodiphenyl ether (Deca-BDE), aligning with the demand for more sustainable fire safety solutions [2].

Why RDP Cannot Be Substituted by Other Aryl Phosphates Like TPP or BDP Without Risking Performance, Processability, or Compliance


Aryl phosphate flame retardants are not interchangeable. Substituting resorcinol bis(diphenyl phosphate) (RDP) with a simpler analog like triphenyl phosphate (TPP) or a higher molecular weight oligomer like bisphenol A bis(diphenyl phosphate) (BDP) will fundamentally alter a polymer formulation's thermal stability, flame retardant efficiency, processability, and mechanical integrity [1]. TPP's significantly higher volatility leads to plate-out and loss of FR efficacy during high-temperature processing [2]. BDP's substantially higher viscosity (~13000 mPa·s) creates handling and dispersion challenges compared to RDP (~600 mPa·s), while its lower phosphorus content (8.9% vs. 10.8%) reduces flame retardant efficiency on a weight basis [3]. These differences manifest as quantifiable changes in UL 94 V-0 loading requirements, Limiting Oxygen Index (LOI) values, heat deflection temperature (HDT), and impact strength, making generic substitution a direct risk to meeting performance specifications and regulatory approvals [4].

Quantitative Performance Benchmarks: How RDP Compares to TPP, BDP, and RDX in Key Procurement Metrics


Superior Flame Retardant Efficiency: RDP Achieves UL 94 V-0 at a 9.0% Loading in PC/ABS, Outperforming BDP (12.3%) and TPP (14.0%)

RDP demonstrates superior flame retardant efficiency compared to BDP and TPP. In a standard PC/ABS (4:1) blend, RDP achieves a UL 94 V-0 rating at a loading of only 9.0 wt%, whereas BDP requires 12.3 wt% and TPP requires 14.0 wt% [1]. This higher efficiency is attributed to RDP's optimal combination of phosphorus content and its dual-phase (gas and condensed) flame retardant mechanism [2].

Flame Retardancy PC/ABS Blends UL 94

Balanced Thermal Stability: RDP's 5% Weight Loss at 325°C Positions it Between Volatile TPP (220°C) and Ultra-Stable BDP (327°C) for Optimal Processing

Thermal stability is critical for preventing additive degradation and mold deposit (plate-out) during high-temperature extrusion and injection molding. RDP exhibits a 5% weight loss temperature (T_5%) of 325°C in nitrogen, significantly higher than the 220°C for TPP and comparable to the 327°C for BDP [1]. This stability window allows RDP to survive processing temperatures for PC/ABS and PPE alloys, where TPP would volatilize and lead to equipment fouling and inconsistent flame retardancy [2].

Thermal Stability TGA Polymer Processing

Enhanced Processability and Mechanical Integrity: RDP's Low Viscosity (~600 mPa·s) and High Phosphorus Content (10.8%) Deliver Superior Impact Strength vs. BDP

The high viscosity of BDP (~13000 mPa·s) complicates feeding, mixing, and dispersion in compounding operations, often requiring special equipment and leading to inconsistent product quality [1]. RDP's significantly lower viscosity (600 mPa·s) enables easier handling and more uniform dispersion, which contributes to superior mechanical properties. In PC/ABS formulations achieving V-0 rating, the RDP-based compound exhibits a notched Izod impact strength of 65.1 kJ/m², which is 31% higher than the 49.6 kJ/m² for the BDP-based compound [1].

Polymer Rheology Mechanical Properties Viscosity

Improved Smoke Toxicity Profile: RDP Exhibits Lower Smoke Toxicity Compared to Less Stable Analogs Like TPP

In addition to fire performance, the toxicity of smoke generated during combustion is a critical safety and regulatory concern, particularly in mass transit and electronics applications. A study comparing six aryl phosphate FRs in PC/ABS found that while all increased smoke production compared to neat polymer, the more thermally stable RDP resulted in "somewhat lower smoke toxicity than less stable molecules (e.g., TPP)" . This indicates a reduced hazard from toxic gases like CO and HCN in a real fire scenario.

Fire Effluents Smoke Toxicity Regulatory Compliance

Environmental Fate and Biodegradation: RDP Shows Higher Biodegradation Potential (83.3%) Compared to BDP (72.2%) in Activated Sludge

The environmental persistence of flame retardants is a key differentiator for sustainable product design. A mass balance study in activated sludge systems showed that 83.3% of the initial RDP mass flow was lost due to biodegradation, compared to only 72.2% for BDP [1]. This indicates RDP is more readily broken down in wastewater treatment plants, reducing its potential for environmental accumulation and long-range transport.

Environmental Fate Biodegradation Sustainable Chemistry

Proven Application Scenarios for Resorcinol Bis(Diphenyl Phosphate) Based on Quantitative Performance Data


Thin-Wall Electronics Housings (PC/ABS) Requiring High Flow and UL 94 V-0 at Low Loadings

RDP is the preferred flame retardant for thin-wall (e.g., 1.5-2.0 mm) PC/ABS enclosures for laptops, tablets, and mobile devices. The quantitative evidence shows RDP achieves UL 94 V-0 at a loading of 9.0%, which is 3.3% less than BDP and 5.0% less than TPP [1]. This lower loading, combined with RDP's low viscosity (600 mPa·s), contributes to the high melt flow index (26.9 g/10min) required to completely fill intricate, thin-wall molds without short shots [1]. Furthermore, the superior notched Izod impact strength (65.1 kJ/m²) of RDP-formulated PC/ABS ensures the final housing meets stringent drop-test durability requirements [1].

High-Temperature Processing of PPE/HIPS Alloys for Automotive and Electrical Components

PPE/HIPS alloys used in under-hood automotive connectors and electrical distribution components are processed at high temperatures. The thermal stability data positions RDP as the ideal FR for this application. Its 5% weight loss temperature (T_5%) of 325°C provides a 105°C safety margin over TPP (220°C) [2]. This stability prevents volatilization and plate-out during processing, ensuring consistent flame retardancy and eliminating costly mold downtime [3]. RDP's performance in these alloys is well-documented, with the EPA recognizing it as a preferred substitute for halogenated flame retardants in electronic products [4].

Halogen-Free Fire-Safe Polyurethane Foams for Mass Transit and Building Insulation

In high-resilience (HR) flexible polyurethane foams for aircraft seating and rigid foams for building insulation, RDP provides a robust halogen-free flame retardant solution. It is particularly valued in applications where both fire performance and smoke toxicity are regulated, such as railway interiors under EN 45545. The evidence indicates that RDP, as a more stable aryl phosphate, generates somewhat lower smoke toxicity during combustion compared to less stable analogs like TPP . This property is critical for meeting the combined fire hazard and smoke emission requirements mandated for public transportation and high-occupancy building materials.

Sustainable Flame Retardant Solution for Timber Construction Materials

RDP is being actively developed as an environmentally preferable flame retardant for engineered wood products. The U.S. EPA has designated RDP as a "preferred substitute for halogenated flame retardants" [4]. This regulatory recognition, combined with its higher biodegradation potential in activated sludge (83.3% vs. 72.2% for BDP) [5], makes it a compelling choice for architects, builders, and material scientists seeking to improve the fire safety of timber construction while minimizing long-term environmental impact and avoiding the legacy issues associated with halogenated flame retardants.

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